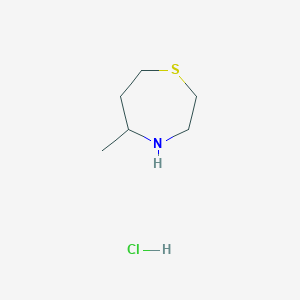

5-Methyl-1,4-thiazepane hydrochloride

Description

Properties

IUPAC Name |

5-methyl-1,4-thiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBSYVIPDIWVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCSCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Amines with Sulfur-Containing Reagents

The primary synthetic route to 5-Methyl-1,4-thiazepane hydrochloride involves the cyclization of suitable precursor amines that contain sulfur and nitrogen functionalities. This process typically proceeds through intramolecular ring closure facilitated by base and heat, yielding the seven-membered thiazepane ring system.

-

- Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve reactants and intermediates effectively.

- Reflux temperatures in the range of 60–80°C are maintained to ensure complete cyclization.

- Strong inorganic bases like potassium hydroxide or sodium hydroxide are used to promote cyclization, often in an inert solvent such as xylene at reflux temperatures between 130–150°C for industrial processes.

-

- The cyclization typically involves amino-acetylenes or related intermediates, which upon heating in the presence of base, close to form the 1,4-thiazepine ring rather than smaller ring analogues.

- The presence of a methyl substituent at the 5-position influences the ring closure pathway, favoring the formation of the seven-membered ring.

Formation of Hydrochloride Salt

Once the free base of 5-Methyl-1,4-thiazepane is synthesized, it is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s solubility and stability, which is critical for pharmaceutical applications.

-

- The free base is dissolved in an appropriate solvent such as ethanol.

- An equimolar or slight excess of hydrochloric acid is added under stirring.

- The hydrochloride salt precipitates out or remains in solution depending on conditions and is isolated by filtration or crystallization.

-

- The product is further purified by recrystallization from ethanol or other suitable solvents.

- Column chromatography using silica gel with DCM/methanol gradients can be employed to enhance purity before salt formation.

Hydrogenation to Hexahydro Derivatives (Optional Step)

In some synthetic schemes, the tetrahydro-1,4-thiazepine intermediate can be hydrogenated to the hexahydro derivative using low-pressure hydrogen and noble metal catalysts such as palladium on carbon in inert solvents (ethanol, methanol). This step is relevant when fully saturated ring systems are desired before salt formation.

Optimization Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Temperature | 60–80°C (cyclization), 130–150°C (industrial) | Ensures complete cyclization |

| Solvent | THF, DCM, Xylene | Solubility and stability of intermediates |

| Base | KOH, NaOH | Promotes ring closure |

| Catalyst (if H2) | Pd/C (palladium on carbon) | For hydrogenation of tetrahydro intermediates |

| Acid for salt formation | HCl (aqueous or ethanolic) | Converts free base to hydrochloride salt |

| Purification | Column chromatography, recrystallization | Enhances product purity |

Analytical Techniques for Purity and Stability

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the thiazepane ring N–CH₂–S groups (δ 3.2–3.8 ppm) and methyl substituents (δ 1.2–1.5 ppm).

- ^13C NMR confirms ring carbons and methyl carbon environments.

High-Performance Liquid Chromatography (HPLC):

- Used to monitor purity and degradation over time.

- Typical method: C18 column, mobile phase with 0.1% trifluoroacetic acid in water/acetonitrile gradient.

-

- Confirms molecular weight and structural integrity.

-

- Validates compound composition, particularly for hydrochloride salt formation.

-

- Samples stored at –20°C (lyophilized) and 4°C (solution) monitored by HPLC for up to 30 days.

- Decomposition beyond 5% triggers reformulation with stabilizers like butylated hydroxytoluene (BHT).

| Step | Description | Conditions/Notes |

|---|---|---|

| Precursor Preparation | Amino-acetylene or related amine synthesis | Standard organic synthesis methods |

| Cyclization | Intramolecular ring closure with base and heat | KOH/NaOH, THF/DCM, reflux 60–80°C or xylene reflux 130–150°C |

| Hydrogenation (optional) | Saturation of tetrahydro intermediate | Pd/C catalyst, low-pressure H2, ethanol |

| Salt Formation | Reaction with HCl to form hydrochloride salt | Ethanol solvent, stirring, crystallization |

| Purification | Column chromatography, recrystallization | Silica gel, DCM/MeOH gradients |

| Analytical Validation | NMR, HPLC, LC-MS, elemental analysis | Confirm structure, purity, and stability |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4-thiazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-1,4-thiazepane hydrochloride has been investigated for its pharmacological properties, particularly in relation to central nervous system (CNS) activity and antimicrobial effects.

CNS Activity

Research indicates that compounds related to 1,4-thiazepanes exhibit significant effects on the CNS. For instance, certain derivatives have demonstrated the ability to prevent convulsions induced by electroshock or metrazole in animal models. This suggests potential applications in developing anticonvulsant medications .

Case Study: Anticonvulsant Activity

- Study: A series of thiazepane derivatives were tested for their anticonvulsant properties.

- Findings: Compounds showed a dose-dependent reduction in seizure activity in rat models.

- Conclusion: 5-Methyl-1,4-thiazepane hydrochloride could serve as a lead compound for developing new anticonvulsant drugs.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity of 5-Methyl-1,4-thiazepane Hydrochloride

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 50 µg/mL |

These findings indicate that 5-Methyl-1,4-thiazepane hydrochloride may be a candidate for further development as an antimicrobial agent .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications, where it can be utilized as a biopesticide or fungicide.

Biopesticide Development

Research has indicated that thiazepane derivatives can inhibit the growth of soil pathogens that affect crops. This positions 5-Methyl-1,4-thiazepane hydrochloride as a potential biopesticide.

Case Study: Soil Pathogen Inhibition

- Study: The efficacy of thiazepane derivatives against soil-borne pathogens was evaluated.

- Findings: Significant inhibition of pathogen growth was observed at low concentrations.

- Conclusion: The compound could be developed into a sustainable agricultural product to protect crops from diseases.

Material Science Applications

Beyond biological applications, 5-Methyl-1,4-thiazepane hydrochloride has potential uses in material science due to its chemical stability and reactivity.

Polymerization Studies

The compound can participate in polymerization reactions, leading to the development of novel materials with specific properties.

Data Table: Polymerization Potential of 5-Methyl-1,4-thiazepane Hydrochloride

| Reaction Type | Resulting Material | Properties |

|---|---|---|

| Free Radical Polymerization | Poly(thiazepane) | High thermal stability |

| Condensation Polymerization | Thiazepane-based copolymers | Enhanced mechanical strength |

These studies suggest that the compound could be valuable in creating advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-methyl-1,4-thiazepane hydrochloride with structurally related compounds, emphasizing substituents, heteroatoms, molecular weights, and purity data derived from the evidence:

Key Structural and Functional Differences:

Heteroatom Substitution (S vs. O): Replacing sulfur with oxygen (e.g., in 5-methyl-1,4-oxazepane hydrochloride) reduces molecular weight by ~14 g/mol and alters electronic properties. Sulfur-containing thiazepanes (e.g., 5-methyl-1,4-thiazepane) may exhibit stronger van der Waals interactions due to sulfur’s larger atomic radius, enhancing binding to hydrophobic protein pockets .

Substituent Effects: Methyl vs. Cyclopropyl: The cyclopropyl group in 3-cyclopropyl-1,4-thiazepane hydrochloride increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration compared to the methyl-substituted analog . Aromatic vs.

Functional Group Additions:

- The 1,1-dione moiety in 3-cyclopropyl-1,4-thiazepane-1,1-dione hydrochloride introduces two ketone groups, increasing polarity and hydrogen-bond acceptor capacity. This modification could enhance solubility but reduce membrane permeability .

Biological Activity

5-Methyl-1,4-thiazepane hydrochloride is a heterocyclic compound characterized by its seven-membered ring structure containing both sulfur and nitrogen. Its unique molecular configuration allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHClNS

- Molecular Weight : 151.70 g/mol

- SMILES Notation : CC1CCSCCN1

- InChI Key : JDZGEWJZJFNIGZ-UHFFFAOYSA-N

The biological activity of 5-Methyl-1,4-thiazepane hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : The compound may bind to receptors, influencing their activity and leading to various physiological effects.

Antimicrobial Properties

Research indicates that 5-Methyl-1,4-thiazepane hydrochloride exhibits significant antimicrobial and antifungal properties. These activities suggest potential applications in treating infections caused by resistant strains of bacteria and fungi. The compound's interactions with microbial enzymes can disrupt essential processes, leading to cell death.

Pharmacological Applications

5-Methyl-1,4-thiazepane hydrochloride has been explored for its potential as a lead compound in drug development. Its derivatives may possess therapeutic effects in treating various diseases, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of 5-Methyl-1,4-thiazepane hydrochloride and its derivatives:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of 5-Methyl-1,4-thiazepane hydrochloride against various bacterial strains.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Enzyme Interaction Study :

- Research demonstrated that the compound could inhibit the activity of certain enzymes involved in metabolic pathways.

- The inhibition kinetics suggested a competitive inhibition mechanism.

-

Cytotoxicity Assay :

- In vitro assays showed that derivatives of 5-Methyl-1,4-thiazepane hydrochloride exhibited cytotoxic effects on cancer cell lines.

- IC values ranged from 10 to 30 µM, indicating promising anticancer potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Methyl-1,4-thiazepane | Seven-membered ring | Antimicrobial, anticancer |

| Thiazolidine | Five-membered ring | Antidiabetic |

| Thiazole | Five-membered ring | Antimicrobial |

The unique seven-membered ring structure of 5-Methyl-1,4-thiazepane hydrochloride differentiates it from thiazolidine and thiazole compounds, which may influence its reactivity and biological interactions.

Q & A

Q. Q1: What are the validated methods for synthesizing 5-methyl-1,4-thiazepane hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves cyclization of precursor amines with sulfur-containing reagents. For example, analogous thiazepane derivatives are synthesized via coupling agents like ethylcarbodiimide hydrochloride under reflux in THF (as seen in diazepane syntheses) . Optimization steps include:

- Temperature control : Maintain reflux conditions (60–80°C) to ensure complete cyclization.

- Solvent selection : THF or DCM is preferred for solubility and stability of intermediates.

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradients) followed by recrystallization in ethanol.

Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times with literature standards .

Q. Q2: How can researchers assess the purity and stability of 5-methyl-1,4-thiazepane hydrochloride under varying storage conditions?

Methodological Answer:

- Purity assessment : Use a combination of NMR (¹H/¹³C), LC-MS, and elemental analysis. For example, ¹H NMR should show characteristic peaks for the thiazepane ring (δ 3.2–3.8 ppm for N–CH₂–S groups) and methyl substituents (δ 1.2–1.5 ppm) .

- Stability testing : Store aliquots at –20°C (lyophilized) and 4°C (in solution). Monitor degradation via HPLC over 30 days. If decomposition exceeds 5%, reformulate with stabilizers (e.g., antioxidants like BHT) .

Advanced Research Questions

Q. Q3: What pharmacological targets are associated with 5-methyl-1,4-thiazepane hydrochloride, and how can its bioactivity be mechanistically validated?

Methodological Answer: Thiazepane derivatives are explored for CNS modulation (e.g., GABA receptor interactions) and enzyme inhibition (e.g., kinases). To validate targets:

- In vitro assays : Perform competitive binding assays (e.g., radioligand displacement for GABAₐ receptors) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing sulfur with oxygen or modifying methyl groups) and compare IC₅₀ values .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in target protein pockets (e.g., PDB: 6HUP for GABAₐ) .

Q. Q4: How can researchers resolve contradictions in reported biological activity data for 5-methyl-1,4-thiazepane hydrochloride analogs?

Methodological Answer: Data discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal assays : Confirm activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) systems .

- Batch analysis : Compare results across multiple synthesis batches to rule out impurity-driven effects (≥98% purity required) .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like solvent or cell line .

Q. Q5: What strategies are recommended for studying the metabolic fate of 5-methyl-1,4-thiazepane hydrochloride in preclinical models?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled compound via methylation of precursor amines using ¹⁴C-CH₃I.

- ADME profiling : Conduct in vivo studies in rodents, collecting plasma, urine, and feces. Analyze metabolites via LC-MSⁿ (e.g., Q-TOF systems) .

- Enzyme phenotyping : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.